4-Imidazolidinone, 2-imino-5,5-diphenyl, with the chemical formula and a molecular weight of approximately 251.28 g/mol, is classified as a heterocyclic compound. It belongs to the imidazolidinone family, known for their diverse biological activities and applications in medicinal chemistry. This compound has been studied for its potential use as a pharmaceutical intermediate and in various synthetic applications in organic chemistry .
The synthesis of 4-imidazolidinone derivatives typically involves several methods. One notable approach is the iodine-catalyzed synthesis which employs intramolecular N–H/C(sp3)–H activation. This method allows for the efficient formation of chiral 4-imidazolidinones from readily available starting materials .
Another synthesis route includes the reaction of imidazolidineiminothione derivatives with aryl isocyanates, which leads to the formation of various substituted imidazolidinones. The process often requires heating and can involve solvents such as ethanol or dimethylformamide under reflux conditions .
Key parameters for successful synthesis include:
The molecular structure of 4-imidazolidinone, 2-imino-5,5-diphenyl consists of a five-membered ring containing two nitrogen atoms and one carbonyl group. The compound features a diphenyl substitution at the 5-position, contributing to its unique properties.
Spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, confirms the presence of these functional groups, with characteristic signals indicating the environment of hydrogen atoms in the aromatic rings and the imine group .
4-Imidazolidinone can undergo various chemical reactions typical for imidazolidinones, including:
The mechanism by which 4-imidazolidinone exerts its effects is primarily through its ability to interact with biological targets via hydrogen bonding and π-stacking interactions due to its aromatic nature.
Research indicates that derivatives of imidazolidinones often exhibit antibacterial and antifungal properties, suggesting that they may inhibit key metabolic pathways in microorganisms .
4-Imidazolidinone exhibits several notable physical and chemical properties:
Properties are often characterized using:
The applications of 4-imidazolidinone, 2-imino-5,5-diphenyl span various fields:
The compound 2-immino-5,5-diphenylimidazolidin-4-one follows systematic naming conventions established by IUPAC. According to substitutive nomenclature principles, the core structure is identified as imidazolidin-4-one (indicating a carbonyl at position 4), with the 2-position modified by an imino group (=NH) and phenyl substituents at carbon 5 [1]. This yields the systematic name 2-immino-5,5-diphenylimidazolidin-4-one. Under radicofunctional nomenclature, it would be designated as N-(4-oxo-5,5-diphenylimidazolidin-2-ylidene)amine, though this form is less commonly employed in contemporary literature [1].
The stereochemistry at C5 creates potential for configurational isomerism. While the tetrahedral C5 carbon bearing phenyl groups could theoretically exhibit chirality, the 5,5-diaryl substitution pattern typically results in rapid inversion at nitrogen and restricted rotation that prevents isolation of enantiomers at ambient temperature. The compound may exhibit geometric isomerism (E/Z) at the C2=N imino bond, though the conjugated system generally favors the (E)-configuration due to thermodynamic stability [1].
Table 1: Nomenclature Systems for 2-Imino-5,5-diphenylimidazolidin-4-one
Nomenclature System | Name Generated | Principal Group Treatment |
---|---|---|
Substitutive IUPAC | 2-immino-5,5-diphenylimidazolidin-4-one | Imino group and carbonyl incorporated into parent name |
Radicofunctional | N-(4-oxo-5,5-diphenylimidazolidin-2-ylidene)amine | Imino group treated as functional class |
CAS Name | 2-immino-5,5-diphenyl-4-imidazolidinone | Positional numbering with functional groups |
Key physical properties of the structurally analogous 1,3-diphenylimidazolidin-2-one include a density of 1.217 g/cm³, boiling point of 368.2°C at atmospheric pressure, and refractive index of 1.634 [5]. These parameters suggest significant molecular packing efficiency and polarizability relevant to crystal engineering and formulation development for pharmacological applications. The 2-imino modification would be expected to increase dipole moment and hydrogen bonding capacity compared to the dicarbonyl parent structure.
The chemistry of 5,5-diphenylimidazolidinone derivatives emerged prominently in the 1960s with pioneering synthetic work by Wanzlick and colleagues. In 1967, Wanzlick developed the first efficient synthesis of bis(1,3-diphenylimidazolidinylidene) through thermal decomposition of N,N'-diphenylethylenediamine in purified triethyl orthoformate under nitrogen atmosphere [3]. This landmark procedure yielded crystalline product in 91-95% yield with decomposition at 299-300°C, establishing the fundamental reactivity of this heterocyclic system [3].
The synthetic methodology represented a significant advancement over previous approaches that required chloroform elimination from 1,3-diphenyl-2-trichloromethylimidazolidine—a multi-step process with lower overall yield and purity challenges [3]. Wanzlick's direct conversion of 1,2-dianilinoethane into the imidazolidinylidene derivative in a single step provided practical access to gram-scale quantities, facilitating exploration of this heterocyclic system's unique electronic properties. Early investigations revealed that these compounds undergo hydrolytic cleavage to formyl compounds, positioning them as potential carbonylation reagents in synthetic chemistry [3].
Table 2: Historical Development of 5,5-Diarylimidazolidinone Chemistry
Year | Development Milestone | Key Researcher | Significance |
---|---|---|---|
1967 | One-pot synthesis from N,N'-diphenylethylenediamine and triethyl orthoformate | Wanzlick | Enabled high-yield production of gram-scale quantities |
1970s | Discovery of carbene-like reactivity | Breslow | Revealed unique dissociation properties for nucleophilic reactions |
1990s | Application in palladium catalysis | Nolan | Expanded utility in transition metal-mediated transformations |
2000s | Systematic pharmacological evaluation | Multiple groups | Established therapeutic potential across disease areas |
The discovery that bis(1,3-diphenylimidazolidinylidene) exhibits carbene-like behavior despite not actually dissociating into free carbene intermediates opened new pathways for nucleophilic addition reactions [3]. This pseudo-carbene character facilitated innovative transformations with aldehydes and carbon acids, creating versatile building blocks for medicinal chemistry programs focused on the imidazolidinone scaffold. The synthetic accessibility combined with unique reactivity fueled sustained interest in pharmacological exploration of this heterocyclic system over subsequent decades.
The 5,5-diphenylimidazolidinone scaffold demonstrates remarkable pharmacological versatility, serving as a privileged structure in multiple therapeutic domains. Its planar, rigid conformation facilitates deep penetration into enzyme binding pockets while the hydrogen bonding capacity of the imidazolidinone core enables specific molecular recognition events. The 2-imino modification enhances these interactions through additional hydrogen bonding vectors and altered electron distribution.
Antibacterial Applications: Derivatives exhibit significant activity against Gram-positive pathogens, with structure-activity relationship (SAR) studies revealing that electron-withdrawing groups enhance antibacterial potency. In synthesized analogs of (E)-1-(3-oxo-3-(p-tolyl)prop-1-en-1-yl)-5,5-diphenylimidazolidine-2,4-dione, compounds with nitro substituents showed superior activity compared to electron-donating groups, achieving minimum inhibitory concentrations (MICs) comparable to ciprofloxacin against Staphylococcus aureus clinical isolates [2]. The antibacterial mechanism appears to involve disruption of cell wall biosynthesis through novel targets, though exact targets remain under investigation.
Table 3: Antibacterial Activity of 5,5-Diphenylimidazolidinone Derivatives
Compound Derivative | Substituent Pattern | S. aureus MIC (μg/mL) | E. coli MIC (μg/mL) | Reference Standard (Ciprofloxacin MIC) |
---|---|---|---|---|
SW1 | 4-(2,4-dioxo-5,5-diphenylimidazolidin-1-yl)-4-oxobutanoic acid | 3.12 | >100 | 0.78 (S. aureus), 0.39 (E. coli) |
SW2 | (E)-1-(3-oxo-3-(p-tolyl)prop-1-en-1-yl)-5,5-diphenylimidazolidine-2,4-dione | 1.56 | >100 | 0.78 (S. aureus), 0.39 (E. coli) |
SW3 | Nitro-substituted analog | 0.78 | 50 | 0.78 (S. aureus), 0.39 (E. coli) |
Anti-Inflammatory and Analgesic Applications: Molecular docking studies demonstrate high affinity binding to cyclooxygenase-2 (COX-2), with selectivity indices exceeding 140-fold over COX-1 in optimized analogs. Specific derivatives such as compound 14 (IC₅₀ = 0.41 μM against COX-2) achieve potency comparable to celecoxib (IC₅₀ = 0.61 μM) through hydrophobic interactions with the COX-2 secondary pocket and hydrogen bonding with Tyr355 and Ser353 residues [4]. The 5,5-diphenyl moiety inserts into the hydrophobic channel while the imidazolidinone core forms polar contacts with catalytically important residues, explaining the exceptional COX-2 selectivity observed in vitro. In vivo models confirm significant reduction in paw edema and pain response at 10-25 mg/kg doses without ulcerogenic effects common to non-selective COX inhibitors.
Central Nervous System Applications: N-Mannich base derivatives exhibit broad-spectrum anticonvulsant activity with reduced neurotoxicity compared to classical hydantoin drugs. Compound 18 (3-((4-methylpiperazin-1-yl)methyl)-5,5-diphenylimidazolidine-2,4-dione) demonstrated an ED₅₀ of 38.5 mg/kg in maximal electroshock seizure (MES) tests and 12.2 mg/kg in the 6Hz psychomotor seizure model—surpassing phenytoin's activity in the latter model by >4-fold [6]. The mechanism involves dual modulation of voltage-gated sodium channels and L-type calcium channels, distinct from classical hydantoins. Additionally, these derivatives show significant antiallodynic effects in neuropathic pain models (von Frey test) at 30 mg/kg, indicating multifunctional central activity [6].
Structural Features Driving Bioactivity:
Table 4: Pharmacological Profile of Key Derivatives
Activity Domain | Lead Compound | Molecular Target | Potency (In Vitro/In Vivo) | Therapeutic Advantage |
---|---|---|---|---|
Antibacterial | SW3 | Novel cell wall target | MIC 0.78 μg/mL (S. aureus) | Activity against MRSA strains |
Anti-inflammatory | Compound 14 | COX-2 | IC₅₀ 0.41 μM (SI = 243) | Ulcer-sparing NSAID alternative |
Anticonvulsant | Compound 18 | Voltage-gated Na⁺/Ca²⁺ channels | ED₅₀ 12.2 mg/kg (6Hz model) | Broader spectrum than phenytoin |
Analgesic | Compound 13 | COX-2/Central pain pathways | 75% MPE at 20 mg/kg | Dual peripheral/central action |
The scaffold's synthetic versatility allows strategic modifications at N1, N3, and the 2-position to optimize pharmacokinetic properties while retaining target affinity. Introduction of hydrophilic side chains at N3 significantly enhances water solubility (up to 790 mg/L for morpholine derivatives) without compromising membrane permeability—a critical advantage for oral bioavailability [7]. These structure-property relationships underscore why 5,5-diphenylimidazolidinone derivatives continue to generate interest as privileged structures in rational drug design across therapeutic categories.
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9